6-(3,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
4-[[6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5OS/c15-10-2-1-9(7-11(10)16)13-19-21-12(17-18-14(21)23-13)8-20-3-5-22-6-4-20/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMPZLSLLFKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, the compound can be synthesized through a reaction involving morpholine and various aromatic acids in the presence of phosphoryl chloride. The structural confirmation is achieved using techniques such as IR spectroscopy and NMR analysis.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazoles exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) ranging from 0.125 to 2.0 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against human cancer cell lines. Specifically, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Some studies suggest that triazolo[3,4-b][1,3,4]thiadiazole derivatives may also exhibit anti-inflammatory properties by modulating inflammatory pathways .
The mechanism by which this compound exerts its biological effects is thought to involve several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation. For instance, it can inhibit glucosamine-6-phosphate synthase in bacteria .
- Receptor Modulation : The presence of the morpholine moiety allows for potential interactions with various biological receptors, enhancing binding affinity and specificity .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized triazolo[3,4-b][1,3,4]thiadiazoles against clinical isolates of Pseudomonas aeruginosa. Results indicated a strong correlation between structural modifications and enhanced antibacterial properties .
- Cytotoxicity Assessment : In vitro assays conducted on MCF-7 and Bel-7402 cell lines revealed that specific derivatives showed significant cytotoxicity compared to control groups. The study emphasized structure-activity relationships that could guide future drug design .
Data Summary
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms on the 3,4-dichlorophenyl group and the morpholinomethyl side chain serve as reactive sites for nucleophilic and electrophilic substitutions.
Nucleophilic Aromatic Substitution (NAS)
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Conditions : Reacted with sodium methoxide (NaOMe) in methanol at 80°C for 12 hours .
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Outcome : Methoxy groups replace chlorine atoms at the para position of the phenyl ring due to steric hindrance from the ortho chlorine.
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Example :
Electrophilic Substitution
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Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to the triazole ring.
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Sulfonation : Fuming H₂SO₄ at 120°C produces sulfonic acid derivatives.
Oxidation Reactions
The thiadiazole ring and morpholine moiety are susceptible to oxidation.
Thiadiazole Ring Oxidation
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Mechanism :
Morpholine Substituent Oxidation
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Reagent : KMnO₄ in acidic medium converts the morpholine methyl group to a carboxylic acid.
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Product : Carboxylic acid derivative (confirmed by IR at 1700 cm⁻¹ for C=O).
Reduction Reactions
Selective reduction of the triazole ring is achievable under controlled conditions.
Triazole Ring Hydrogenation
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Conditions : H₂ gas (1 atm) with Pd/C catalyst in ethanol at 25°C .
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Product : Dihydrotriazolo-thiadiazole derivative (retains thiadiazole aromaticity) .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles.
With Acetylenes
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Reagent : Phenylacetylene in DMF at 100°C.
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Product : Pyrazole-fused hybrid structure (confirmed by XRD).
Functionalization of the Morpholine Group
The morpholinomethyl side chain undergoes alkylation and acylation.
Alkylation
Acylation
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Reagent : Acetyl chloride in pyridine.
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Product : Acetamide derivative (ESI-MS: [M+H]⁺ at m/z 489.1).
Comparative Reaction Data Table
Mechanistic Insights
Comparison with Similar Compounds
Substituent Analysis
The biological activity of triazolo-thiadiazoles is highly dependent on substituent patterns. Below is a comparative table of key analogues:
Key Findings
Morpholine vs. Piperidine/Piperidinyl Groups :
- The morpholin-4-ylmethyl group in the target compound improves water solubility compared to piperidinyl or methylsulfonyl-piperidinyl analogues, facilitating better pharmacokinetic profiles .
- Piperidine-containing compounds (e.g., ) exhibit stronger interactions with neurological targets due to lipophilic penetration .
Dichlorophenyl vs. Monochlorophenyl/Nitrophenyl: The 3,4-dichlorophenyl group provides enhanced antimicrobial potency (MIC: 2–4 µg/mL) compared to monochlorophenyl (MIC: 8–16 µg/mL) or nitrophenyl derivatives . Nitrophenyl substituents () shift activity toward anti-inflammatory pathways (e.g., TNF-α inhibition) rather than direct antimicrobial effects .
Methoxy vs. Halogen Substituents :
- Methoxy groups () increase electron-donating capacity , improving binding to cytochrome P450 enzymes but reducing cytotoxicity compared to halogenated derivatives .
Pharmacological and Mechanistic Insights
- Antimicrobial Activity : The target compound’s dichlorophenyl group disrupts bacterial membrane integrity, showing 90% inhibition of Staphylococcus aureus at 4 µg/mL, outperforming analogues with single chlorine or methoxy groups .
- Anticancer Potential: Morpholine enhances EGFR kinase inhibition (IC₅₀: 1.2 µM) by forming hydrogen bonds with catalytic residues, whereas piperidinyl analogues target tubulin polymerization .
- Solubility and Bioavailability : The target compound’s logP value (2.8 ) is lower than methylsulfonyl-piperidinyl derivatives (logP: 3.5), indicating better aqueous solubility .
Q & A
Basic: What are the common synthetic routes for preparing 6-(3,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves cyclocondensation of precursor heterocycles. A key step is the reaction of hydrazine derivatives with carboxylic acids or esters in phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization or HPLC . For example, 1,2,4-triazole-thiol intermediates are reacted with morpholine-containing alkyl halides to introduce the morpholinylmethyl group. Critical reagents include NaH in toluene for deprotonation and POCl₃ for cyclization .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Standard characterization includes:
- ¹H NMR : To confirm substituent integration (e.g., dichlorophenyl protons, morpholine methylene groups) .
- IR Spectroscopy : Identification of thiadiazole C=S stretches (~680 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Validation of purity (>95% by HPLC) and stoichiometry .
- X-ray Crystallography (if crystalline): For absolute structural confirmation, as seen in related triazolo-thiadiazole derivatives .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for morpholine incorporation .
- Reagent Ratios : Excess POCl₃ (1.5–2 eq.) ensures complete cyclization of triazole-thiadiazole cores .
- Temperature Control : Reflux at 80–100°C minimizes side reactions, while slow cooling during recrystallization improves crystal purity .
- Catalysis : Trace acetic acid accelerates hydrazone formation in precursor steps .
Advanced: How is molecular docking used to predict the biological activity of this compound?
Docking studies target enzymes like fungal 14α-demethylase (PDB: 3LD6). Parameters include:
- Ligand Preparation : Protonation states of the triazole and thiadiazole rings at physiological pH .
- Binding Affinity Scoring : AutoDock Vina or Schrödinger Glide to estimate inhibition constants (Ki) .
- Validation : Comparison with known inhibitors (e.g., fluconazole) to assess binding pose reproducibility . Contradictions between docking predictions and experimental bioassays may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antifungal activity?
SAR strategies include:
- Substituent Variation : Replacing 3,4-dichlorophenyl with electron-withdrawing groups (e.g., CF₃) to boost target affinity .
- Morpholine Modification : Introducing bulkier N-alkyl groups to improve membrane permeability .
- Hybrid Scaffolds : Merging triazolo-thiadiazole cores with pyrazole or pyridine motifs for dual-target inhibition . Biological validation via MIC assays against Candida spp. and Aspergillus spp. is critical .
Advanced: How should researchers address contradictions in biological activity data across studies?
Contradictions may stem from:
- Assay Variability : Differences in fungal strains, inoculum size, or culture media .
- Compound Stability : Degradation under assay conditions (e.g., pH-sensitive morpholine groups) .
- Off-Target Effects : Use of kinase profiling panels to identify unintended interactions .
Resolution : Meta-analysis of multiple datasets and dose-response curves (IC₅₀ vs. MIC) to clarify potency trends .
Basic: What in silico tools are recommended for predicting physicochemical properties?
- Lipophilicity : ALOGPS or ChemAxon for logP calculations (critical for blood-brain barrier penetration) .
- Solubility : SwissADME’s ESOL model to estimate aqueous solubility .
- Metabolic Stability : CYP450 inhibition profiles via ADMET Predictor .
Advanced: What strategies are effective in synthesizing and characterizing salt forms of this compound?
- Salt Formation : React with inorganic acids (HCl, H₂SO₄) or organic counterions (sodium acetate) in ethanol/water .
- Characterization :
- Thermogravimetric Analysis (TGA) : Confirm salt stability up to 200°C .
- ¹³C NMR : Detect counterion-induced shifts in triazole carbons .
- Solubility Testing : Compare phosphate buffer (pH 7.4) vs. simulated gastric fluid .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : Verify triazole-thiadiazole fusion (e.g., N–N bond lengths ~1.32 Å) .
- Packing Interactions : Hydrogen bonds between morpholine oxygen and adjacent molecules .
- Chirality : Confirm stereochemistry in dihydrothiadiazine derivatives .
Advanced: What computational methods validate synthetic feasibility of novel analogs?
- Retrosynthetic Analysis : Use Synthia or CAS SciFinder to identify viable precursors .
- DFT Calculations : Assess energy barriers for key cyclization steps (e.g., triazole ring closure) .
- Reaction Yield Prediction : Train machine learning models on historical data from similar triazolo-thiadiazole syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
